ESI-05

Übersicht

Beschreibung

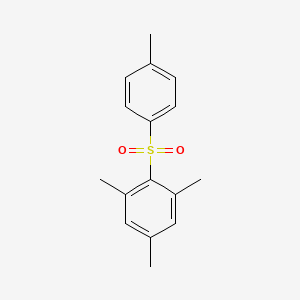

4-Methylphenyl-2,4,6-trimethylphenylsulfon: Diese Verbindung ist bekannt für ihre hohe Selektivität und Potenz bei der Hemmung von Epac 2, was sie zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 4-Methylphenyl-2,4,6-trimethylphenylsulfon umfasst die Sulfonierung von 2,4,6-Trimethylphenyl mit 4-Methylphenylsulfonylchlorid. Die Reaktion wird typischerweise in Gegenwart einer Base wie Pyridin oder Triethylamin unter wasserfreien Bedingungen durchgeführt, um Hydrolyse zu verhindern .

Industrielle Produktionsmethoden: Während spezifische industrielle Produktionsmethoden für 4-Methylphenyl-2,4,6-trimethylphenylsulfon nicht weit verbreitet sind, beinhaltet der allgemeine Ansatz großtechnische Sulfonierungsreaktionen unter kontrollierten Bedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Produkt wird dann durch Umkristallisation oder Chromatographietechniken gereinigt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylphenyl-2,4,6-trimethylphenylsulfone involves the sulfonation of 2,4,6-trimethylphenyl with 4-methylphenylsulfonyl chloride. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine, under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods: While specific industrial production methods for 4-Methylphenyl-2,4,6-trimethylphenylsulfone are not widely documented, the general approach involves large-scale sulfonation reactions under controlled conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Reaktionstypen: 4-Methylphenyl-2,4,6-trimethylphenylsulfon unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins der Sulfongruppe. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Umfassen typischerweise Nucleophile wie Amine oder Thiole in Gegenwart einer Base.

Oxidationsreaktionen: Können unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid durchgeführt werden.

Reduktionsreaktionen: Umfassen häufig Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen mit Aminen zu Sulfonamidderivaten führen .

Wissenschaftliche Forschungsanwendungen

ESI-05 is a compound with several research applications, particularly as an inhibitor of Epac2, a protein directly activated by cAMP .

General Information:

- This compound inhibits cAMP-mediated EPAC2 GEF activity with an IC50 of 0.43 μM .

- It has been explored in the study of traumatic brain injury .

Specific Applications and Research Findings:

- EPAC2-Specific Antagonist: this compound and ESI-07 are EPAC2-specific antagonists, capable of suppressing the cAMP-mediated activation of EPAC2 but not EPAC1 and PKA . this compound exhibits increased potency compared to cAMP, showing a 100-fold increase in affinity over cAMP .

- Inhibition of Cocaine Reward: Research indicates that this compound can reduce cocaine intake and/or motivation for cocaine taking . this compound pretreatment dose-dependently reduced cocaine infusions and breakpoint compared to vehicle .

- Reversal of Leptin Resistance: this compound has been shown to reverse leptin resistance in high-fat diet (HFD)-induced obese mice . Central daily infusion of this compound significantly reduced the body weight and food intake of HFD-induced obese mice .

- Study of Protein-Ligand Complexes: Electrospray ionization mass spectrometry (ESI-MS) can be used to measure the gas-phase stabilities of protein–ligand complexes .

- In vivo transplantation: In vivo transplantation of NPCs with the EPAC2 inhibitor this compound .

Wirkmechanismus

4-Methylphenyl-2,4,6-trimethylphenylsulfone exerts its effects by selectively inhibiting Epac 2. It binds to an allosteric site at the interface of the two cyclic adenosine monophosphate-binding domains, preventing the activation of Epac 2 by cyclic adenosine monophosphate. This inhibition disrupts the downstream signaling pathways mediated by Epac 2, such as the activation of Rap1 .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

ESI-08: Ein weniger potenter Epac 2-Inhibitor im Vergleich zu 4-Methylphenyl-2,4,6-trimethylphenylsulfon.

ESI-09: Ein nicht-cyclischer Nucleotidantagonist von Epac mit breiterer Spezifität.

Einzigartigkeit: 4-Methylphenyl-2,4,6-trimethylphenylsulfon zeichnet sich durch seine hohe Selektivität und Potenz für Epac 2 aus, was es zu einer bevorzugten Wahl für Studien macht, die eine präzise Modulation der Epac 2-Aktivität erfordern. Sein einzigartiger Bindungsmechanismus an eine allosterische Stelle, die nicht in Epac 1 vorhanden ist, verstärkt seine Spezifität weiter .

Biologische Aktivität

ESI-05 is a selective inhibitor of the exchange protein directly activated by cAMP (EPAC), specifically targeting EPAC2. This compound has garnered attention in research due to its significant implications in various biological processes, particularly in the context of neuroprotection and regeneration following spinal cord injury (SCI).

This compound inhibits cAMP binding to EPAC2, thereby blocking its guanine nucleotide exchange factor (GEF) activity. The half-maximal inhibitory concentration (IC50) for this compound is approximately 0.4 μM, indicating a potent interaction with the EPAC2 protein . This inhibition plays a crucial role in modulating downstream signaling pathways that are essential for cellular responses to cAMP.

Neuroprotection in Spinal Cord Injury

A notable study explored the effects of this compound on neuroprotection following SCI. The research involved administering this compound alongside neural progenitor cell (NPC) transplantation in a rat model of SCI. Key findings included:

- Increased Scar Area : this compound treatment resulted in a significant increase in scar area, as evidenced by GFAP staining, which indicates reactive astrocytes .

- Microglial Polarization : The presence of this compound led to the polarization of microglia into an inflammatory phenotype, which may hinder recovery processes .

- NeuN+ Cell Gap : There was a marked increase in the gap between NeuN+ cells, suggesting impaired neuroprotection when this compound was administered with NPCs compared to NPCs alone .

These findings suggest that while NPC transplantation has regenerative potential, the inhibition of EPAC2 by this compound can adversely affect this process by promoting inflammation and reducing neuroprotective effects.

Learning and Memory

Another critical aspect of this compound's biological activity was investigated in the context of motor learning. Systemic injections of this compound were shown to produce learning deficits without altering basal synaptic transmission. This indicates that EPAC2 plays a significant role in synaptic plasticity related to learning processes .

Summary of Research Findings

The following table summarizes key research findings regarding the biological activity of this compound:

| Study | Key Findings | Implications |

|---|---|---|

| NPC Transplantation and this compound | Increased scar area and inflammatory microglial response; reduced neuroprotection | Potential adverse effects on recovery post-SCI |

| Motor Learning Studies | Induced learning deficits without affecting basal synaptic transmission | Role of EPAC2 in synaptic plasticity and memory |

Eigenschaften

IUPAC Name |

1,3,5-trimethyl-2-(4-methylphenyl)sulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2S/c1-11-5-7-15(8-6-11)19(17,18)16-13(3)9-12(2)10-14(16)4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGPHOZWFSFNOEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00297630 | |

| Record name | NSC116966 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5184-64-5 | |

| Record name | NSC116966 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116966 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC116966 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.